molecular formula C15H16N2OS B2978983 4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 898444-10-5

4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2978983
CAS No.: 898444-10-5
M. Wt: 272.37
InChI Key: JJSBLUVVHDZSOO-UHFFFAOYSA-N
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Description

4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a heterocyclic compound that features a pyrimidine ring fused with a cyclopentane ring

Preparation Methods

The synthesis of 4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves the reaction of 2-methylbenzyl chloride with a thiol derivative, followed by cyclization with a suitable pyrimidine precursor. The reaction is carried out under nitrogen atmosphere at elevated temperatures (70-80°C) for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform/methanol solvent system .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles.

Scientific Research Applications

4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Properties

IUPAC Name

4-[(2-methylphenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-10-5-2-3-6-11(10)9-19-14-12-7-4-8-13(12)16-15(18)17-14/h2-3,5-6H,4,7-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSBLUVVHDZSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=O)NC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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